molecular formula C15H14ClN3O2 B12642428 Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate

Benzyl (1-(5-chloropyrimidin-2-yl)cyclopropyl)carbamate

Cat. No.: B12642428
M. Wt: 303.74 g/mol
InChI Key: UXIIQASRDGKQGL-UHFFFAOYSA-N
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Description

Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C15H14ClN3O2 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of a benzyl group, a chloropyrimidine moiety, and a cyclopropylcarbamate structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate typically involves the reaction of benzyl chloroformate with 1-(5-chloropyrimidin-2-yl)cyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate enzyme inhibition and receptor binding .

Medicine: It is explored for its pharmacological properties and its ability to modulate biological pathways .

Industry: In the industrial sector, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzyl N-[1-(5-bromopyrimidin-2-yl)cyclopropyl]carbamate
  • Benzyl N-[1-(5-fluoropyrimidin-2-yl)cyclopropyl]carbamate
  • Benzyl N-[1-(5-methylpyrimidin-2-yl)cyclopropyl]carbamate

Comparison: Compared to its analogs, benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate is unique due to the presence of the chlorine atom in the pyrimidine ring. This chlorine atom can influence the compound’s reactivity, binding affinity, and overall biological activity. The differences in halogen substitution (chlorine, bromine, fluorine) can lead to variations in the compound’s chemical and pharmacological properties .

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C15H14ClN3O2/c16-12-8-17-13(18-9-12)15(6-7-15)19-14(20)21-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,19,20)

InChI Key

UXIIQASRDGKQGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=C(C=N2)Cl)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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